molecular formula C22H26N2O7S2 B380041 Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate CAS No. 325694-41-5

Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate

Cat. No.: B380041
CAS No.: 325694-41-5
M. Wt: 494.6g/mol
InChI Key: BECLKFLHTYFHHH-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H26N2O7S2 and its molecular weight is 494.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanistic Studies

Research has been conducted on the synthesis of thiophene derivatives with a variety of substituents, highlighting a keen interest in developing new methods and understanding reaction mechanisms. For instance, Kim & Kim (2000) described a facile synthesis of 3-alkylamino-5-arylthiophenes, showcasing the versatility of thiophene derivatives in organic synthesis Kim & Kim, 2000. Similarly, studies on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates by Ruano, Fajardo, & Martín (2005) provide insights into creating functionalized isoxazoles, highlighting the adaptability of thiophene derivatives in constructing complex molecular architectures Ruano, Fajardo, & Martín, 2005.

Biological Activity

The exploration of the biological activity of thiophene derivatives has been a significant area of interest. Liu et al. (1996) synthesized and evaluated 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone for their potential antineoplastic activity, demonstrating the pharmaceutical applications of these compounds Liu et al., 1996.

Electrochemical and Optical Properties

Further, the study of electrochemical and optical properties of thiophene derivatives has garnered attention. Gütschow et al. (1999) synthesized 2-(diethylamino)thieno1,3ŏxazin-4-ones as inhibitors of human leukocyte elastase, illustrating the potential of thiophene derivatives in medicinal chemistry Gütschow et al., 1999. Moreover, the development of novel electrochromic materials, as researched by Algi et al. (2013), who copolymerized thiophene derivatives with 3,4-ethylenedioxythiophene (EDOT), showcases the application of these compounds in advanced materials science Algi et al., 2013.

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S2/c1-4-30-21(26)17-14(3)18(22(27)31-5-2)32-20(17)23-19(25)15-8-10-16(11-9-15)33(28,29)24-12-6-7-13-24/h8-11H,4-7,12-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLKFLHTYFHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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